molecular formula C17H12FN3S2 B11270682 4-[(4-Fluorobenzyl)sulfanyl]-2-(thiophen-2-yl)pyrazolo[1,5-a]pyrazine

4-[(4-Fluorobenzyl)sulfanyl]-2-(thiophen-2-yl)pyrazolo[1,5-a]pyrazine

Cat. No.: B11270682
M. Wt: 341.4 g/mol
InChI Key: GWGFHVVBAHMDOH-UHFFFAOYSA-N
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Description

4-{[(4-Fluorophenyl)methyl]sulfanyl}-2-(thiophen-2-yl)pyrazolo[1,5-a]pyrazine is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a pyrazolo[1,5-a]pyrazine core, which is a fused bicyclic system, substituted with a 4-fluorophenylmethylsulfanyl group and a thiophen-2-yl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(4-Fluorophenyl)methyl]sulfanyl}-2-(thiophen-2-yl)pyrazolo[1,5-a]pyrazine typically involves multi-step organic reactions. The process begins with the preparation of the pyrazolo[1,5-a]pyrazine core, followed by the introduction of the 4-fluorophenylmethylsulfanyl and thiophen-2-yl groups through various substitution reactions. Common reagents used in these reactions include halogenated precursors, sulfur-containing compounds, and catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity. Industrial production may also incorporate continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-{[(4-Fluorophenyl)methyl]sulfanyl}-2-(thiophen-2-yl)pyrazolo[1,5-a]pyrazine can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced under specific conditions to modify the functional groups.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are employed.

    Substitution: Halogenated solvents and bases like potassium carbonate (K2CO3) are often used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

4-{[(4-Fluorophenyl)methyl]sulfanyl}-2-(thiophen-2-yl)pyrazolo[1,5-a]pyrazine has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 4-{[(4-Fluorophenyl)methyl]sulfanyl}-2-(thiophen-2-yl)pyrazolo[1,5-a]pyrazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity through various pathways. For instance, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding domains. The exact pathways depend on the specific biological context and the target molecules involved.

Comparison with Similar Compounds

Similar Compounds

  • 4-Fluorophenyl methyl sulfone
  • Thiophen-2-yl pyrazolo[1,5-a]pyrazine

Uniqueness

4-{[(4-Fluorophenyl)methyl]sulfanyl}-2-(thiophen-2-yl)pyrazolo[1,5-a]pyrazine stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of both a fluorophenyl and a thiophenyl group enhances its versatility in various applications, making it a valuable compound for research and development.

Properties

Molecular Formula

C17H12FN3S2

Molecular Weight

341.4 g/mol

IUPAC Name

4-[(4-fluorophenyl)methylsulfanyl]-2-thiophen-2-ylpyrazolo[1,5-a]pyrazine

InChI

InChI=1S/C17H12FN3S2/c18-13-5-3-12(4-6-13)11-23-17-15-10-14(16-2-1-9-22-16)20-21(15)8-7-19-17/h1-10H,11H2

InChI Key

GWGFHVVBAHMDOH-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)C2=NN3C=CN=C(C3=C2)SCC4=CC=C(C=C4)F

Origin of Product

United States

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